6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H5BrN4. It is part of the triazolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the final condensation product . This method is often performed under microwave irradiation to enhance reaction rates and yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary based on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer.
Antibacterial Activity: Derivatives of this compound have shown promising antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation activity, which is crucial for cancer cell proliferation . The exact pathways and molecular interactions can vary based on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but with different biological activities.
5-Bromo-1H-pyrazolo[4,3-b]pyridine: Another related compound with distinct chemical properties and applications.
Uniqueness
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its potential as a kinase inhibitor and antibacterial agent. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-6-8-3-9-11(6)2-5(7)10-4/h2-3H,1H3 |
InChI Key |
KPLYUTNQNXHLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN2C1=NC=N2)Br |
Origin of Product |
United States |
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